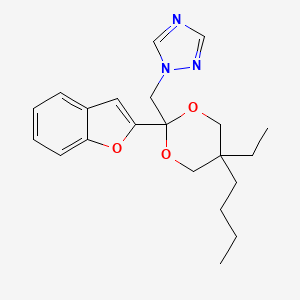
Benzylbis(2-hydroxyethyl)octadecylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylbis(2-hydroxyethyl)octadecylammonium chloride is a cationic surfactant, also known as a quaternary ammonium compound. It consists of a benzyl group, two hydroxyethyl groups, an octadecyl group, and a chloride ion. This compound is widely used in various industrial and scientific applications due to its surfactant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzylbis(2-hydroxyethyl)octadecylammonium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of octadecylamine with benzyl chloride in the presence of a base, followed by the addition of ethylene oxide to introduce the hydroxyethyl groups. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzylbis(2-hydroxyethyl)octadecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of benzylbis(2-hydroxyethyl)octadecylammonium aldehyde or carboxylate.
Reduction: Formation of methylbis(2-hydroxyethyl)octadecylammonium chloride.
Substitution: Formation of benzylbis(2-hydroxyethyl)octadecylammonium bromide or iodide.
Aplicaciones Científicas De Investigación
Benzylbis(2-hydroxyethyl)octadecylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant and antimicrobial agent.
Medicine: Utilized in the formulation of antiseptic solutions and wound care products.
Industry: Applied in the production of detergents, fabric softeners, and emulsifiers
Mecanismo De Acción
The mechanism of action of benzylbis(2-hydroxyethyl)octadecylammonium chloride involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on the cell membrane, disrupting the membrane structure and leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: An anionic surfactant with different chemical properties but similar applications.
Benzalkonium chloride: A widely used disinfectant and antiseptic with a similar mechanism of action.
Uniqueness
Benzylbis(2-hydroxyethyl)octadecylammonium chloride is unique due to its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and antimicrobial agent, with a wide range of applications in various fields .
Propiedades
Número CAS |
26271-97-6 |
|---|---|
Fórmula molecular |
C29H54ClNO2 |
Peso molecular |
484.2 g/mol |
Nombre IUPAC |
benzyl-bis(2-hydroxyethyl)-octadecylazanium;chloride |
InChI |
InChI=1S/C29H54NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(24-26-31,25-27-32)28-29-21-18-17-19-22-29;/h17-19,21-22,31-32H,2-16,20,23-28H2,1H3;1H/q+1;/p-1 |
Clave InChI |
AYRXBFHUMVFQCM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



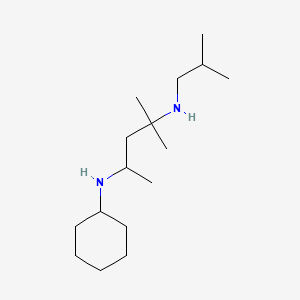
![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)

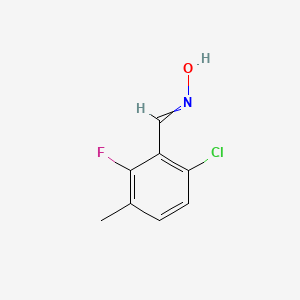

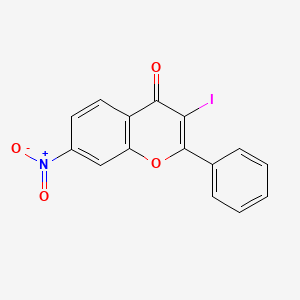
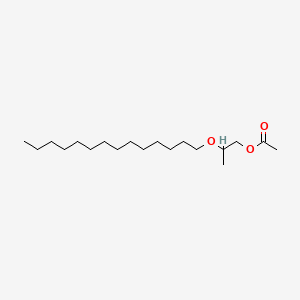
![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)

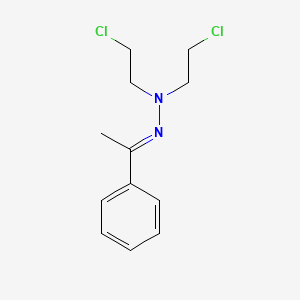
![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
